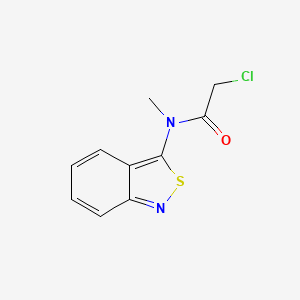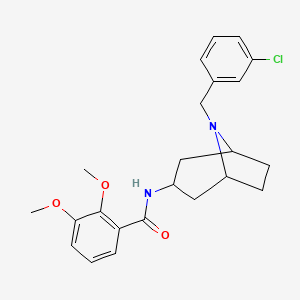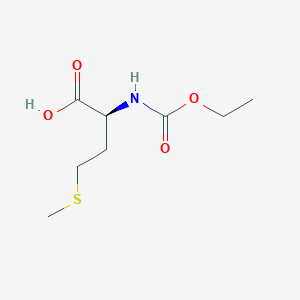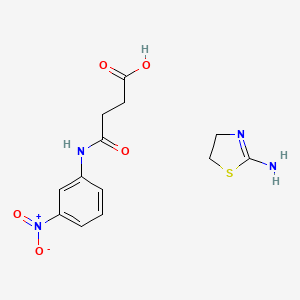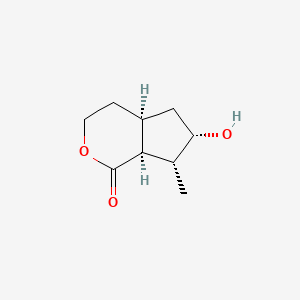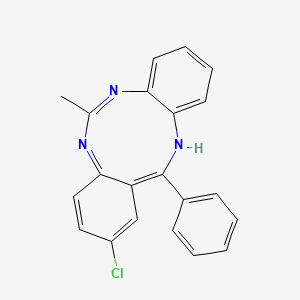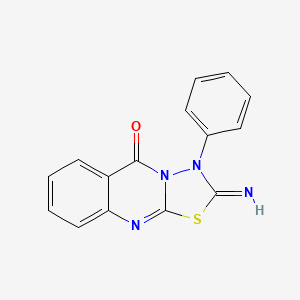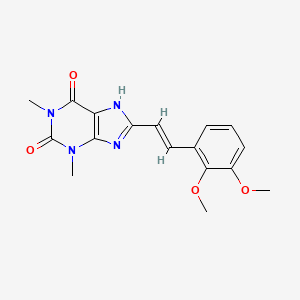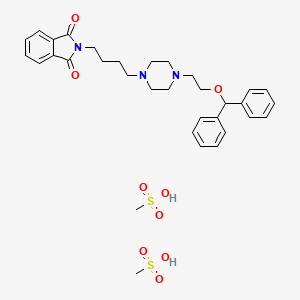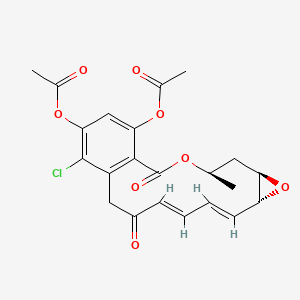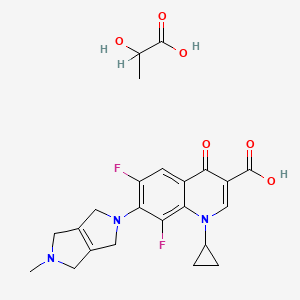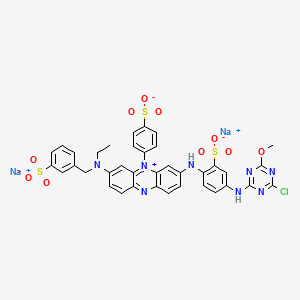
6-Chloro-1-(phenylacetyl)-2,3-dihydro-4(1H)-quinolinone 4-oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-(phenylacetyl)-2,3-dihydro-4(1H)-quinolinone 4-oxime is a synthetic organic compound that belongs to the quinolinone family This compound is characterized by the presence of a chloro group, a phenylacetyl group, and an oxime functional group
Métodos De Preparación
The synthesis of 6-Chloro-1-(phenylacetyl)-2,3-dihydro-4(1H)-quinolinone 4-oxime typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative and a ketone.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Phenylacetylation: The phenylacetyl group can be introduced through an acylation reaction using phenylacetyl chloride and a suitable base.
Oxime Formation: The oxime functional group can be formed by reacting the ketone intermediate with hydroxylamine hydrochloride under basic conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
6-Chloro-1-(phenylacetyl)-2,3-dihydro-4(1H)-quinolinone 4-oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxime derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the oxime group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The oxime group can undergo hydrolysis in acidic or basic conditions to yield the corresponding ketone.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research has indicated that the compound may have therapeutic applications in treating certain diseases, such as cancer and bacterial infections.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals, as well as in material science for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-(phenylacetyl)-2,3-dihydro-4(1H)-quinolinone 4-oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.
Inducing Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Comparación Con Compuestos Similares
6-Chloro-1-(phenylacetyl)-2,3-dihydro-4(1H)-quinolinone 4-oxime can be compared with other similar compounds, such as:
Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents, such as 6-Chloro-2,3-dihydro-4(1H)-quinolinone.
Phenylacetyl Derivatives: Compounds with phenylacetyl groups attached to different core structures, such as 1-(Phenylacetyl)-2,3-dihydro-4(1H)-quinolinone.
Oxime Derivatives: Compounds with oxime functional groups attached to various core structures, such as 4-Oxime-2,3-dihydro-1H-quinolinone.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
81892-39-9 |
|---|---|
Fórmula molecular |
C17H15ClN2O2 |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
1-[(4Z)-6-chloro-4-hydroxyimino-2,3-dihydroquinolin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C17H15ClN2O2/c18-13-6-7-16-14(11-13)15(19-22)8-9-20(16)17(21)10-12-4-2-1-3-5-12/h1-7,11,22H,8-10H2/b19-15- |
Clave InChI |
AELVWPPXVWMAFZ-CYVLTUHYSA-N |
SMILES isomérico |
C\1CN(C2=C(/C1=N\O)C=C(C=C2)Cl)C(=O)CC3=CC=CC=C3 |
SMILES canónico |
C1CN(C2=C(C1=NO)C=C(C=C2)Cl)C(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


